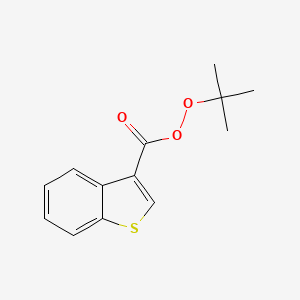
tert-Butyl 1-benzothiophene-3-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 1-benzothiophene-3-carboperoxoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The tert-butyl group is a common protecting group in organic synthesis, and the carboperoxoate moiety indicates the presence of a peroxycarboxylate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-benzothiophene-3-carboperoxoate typically involves the functionalization of the benzothiophene core. Another approach involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 1-benzothiophene-3-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxycarboxylate group can participate in oxidation reactions.
Reduction: Reduction of the peroxycarboxylate group can yield the corresponding carboxylate.
Substitution: The benzothiophene core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce the corresponding alcohols or carboxylates.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 1-benzothiophene-3-carboperoxoate involves its interaction with molecular targets through its functional groups. The peroxycarboxylate group can participate in redox reactions, potentially affecting cellular processes. The benzothiophene core can interact with various enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 1-benzothiophene-3-carboxylate
- tert-Butyl 1-benzothiophene-3-carbohydrazide
- tert-Butyl 1-benzothiophene-3-carboxamide
Uniqueness
tert-Butyl 1-benzothiophene-3-carboperoxoate is unique due to the presence of the peroxycarboxylate group, which imparts distinct chemical reactivity compared to other benzothiophene derivatives. This makes it valuable for specific applications in oxidation reactions and as a precursor for further functionalization.
Propiedades
Número CAS |
92613-08-6 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
tert-butyl 1-benzothiophene-3-carboperoxoate |
InChI |
InChI=1S/C13H14O3S/c1-13(2,3)16-15-12(14)10-8-17-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
Clave InChI |
NBXZFSJHXSXQPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


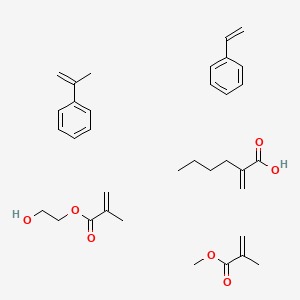
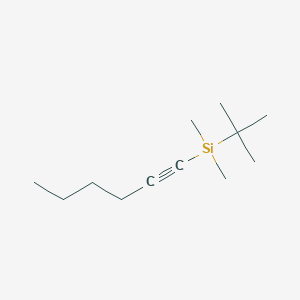
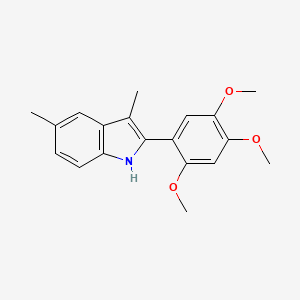
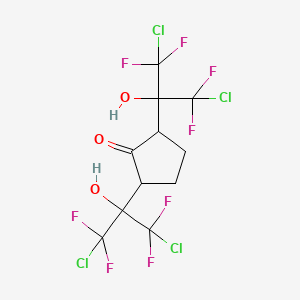
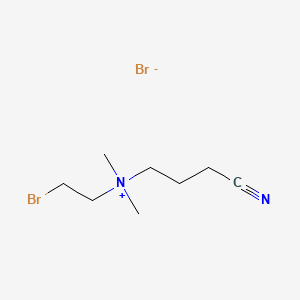
![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
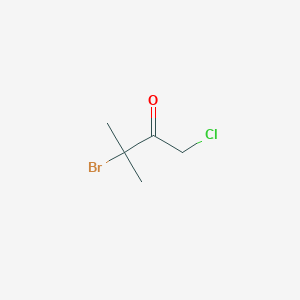
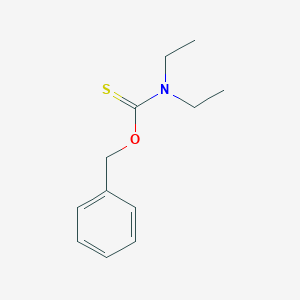
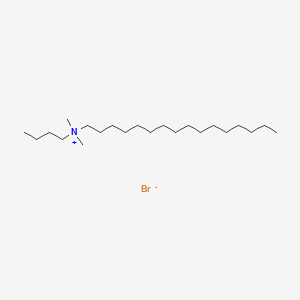
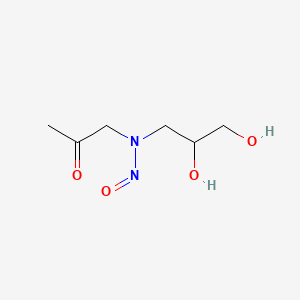

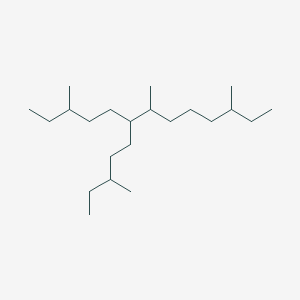
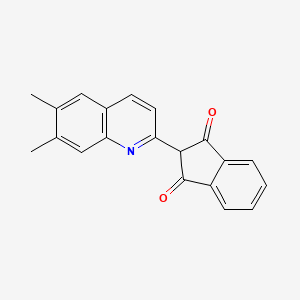
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
